(S)-Coriolic acid

Catalog No.
S1538385
CAS No.
29623-28-7
M.F
C18H32O3
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Coriolic acid

CAS Number

29623-28-7

Product Name

(S)-Coriolic acid

IUPAC Name

(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/t17-/m0/s1

InChI Key

HNICUWMFWZBIFP-IRQZEAMPSA-N

SMILES

Array

Synonyms

13-HODD, 13-HODE, 13-hydroxy-9,11-octadecadienoic acid, 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer, 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer, 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer, 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer, 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer, 13-hydroxyoctadecadienoic acid, 13-LOX

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O)O

The exact mass of the compound (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Omega-6 - Linoleic Acids - Supplementary Records. It belongs to the ontological category of HODE in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]. However, this does not mean our product can be used or applied in the same or a similar way.

(S)-Coriolic acid (CAS 29623-28-7), commonly referred to as 13(S)-HODE, is a major endogenous bioactive lipid mediator generated by the stereospecific 15-lipoxygenase (15-LOX) metabolism of linoleic acid [1]. In commercial and laboratory procurement, it is primarily sourced as a high-purity analytical standard for chiral lipidomics, a specific endogenous agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and a potent modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel [2]. Unlike non-specific oxidative markers, enantiopure 13(S)-HODE is strictly required to quantify enzymatic lipid signaling pathways, model mitochondrial dysfunction in airway epithelia, and evaluate PPARγ-dependent cellular responses [3].

Substituting (S)-Coriolic acid with its parent compound linoleic acid, its stereoisomer 13(R)-HODE, or a racemic (±)-13-HODE mixture fundamentally compromises experimental integrity and analytical quantification [1]. 13(S)-HODE is the exclusive product of 15-LOX-1 enzymatic activity, whereas 13(R)-HODE is predominantly generated via non-enzymatic free-radical auto-oxidation or cyclooxygenase (COX) pathways [2]. Biologically, these enantiomers exhibit divergent behaviors; 13(S)-HODE activates PPARγ to induce apoptosis in specific cancer models, while 13(R)-HODE lacks this specific targeted apoptotic profile [1]. Analytically, utilizing a racemic mixture in liquid chromatography-mass spectrometry (LC-MS/MS) prevents the resolution of the 13(S)/13(R) ratio, making it impossible to distinguish targeted 15-LOX enzymatic signaling from background oxidative stress in metabolic disease models [2].

Stereospecific Activation of PPARγ Over Precursor Linoleic Acid

(S)-Coriolic acid is a direct endogenous ligand for PPARγ. Studies demonstrate that 13(S)-HODE significantly increases PPARγ binding to the Peroxisome Proliferator Response Element (PPRE), whereas the parent compound, linoleic acid, fails to activate PPARγ prior to 15-LOX-1 metabolism [1].

Evidence DimensionPPARγ binding to PPRE
Target Compound Data13(S)-HODE (significant activation)
Comparator Or BaselineLinoleic acid (no significant activation)
Quantified Difference13(S)-HODE drives functional PPARγ activation, while the unoxidized precursor yields baseline activity.
ConditionsHCT-116 and LoVo colon cancer cell models

Procurement of the specific oxidized metabolite is required to study PPARγ activation, as the abundant and cheaper precursor linoleic acid is biologically inactive in this pathway.

Endogenous TRPV1 Channel Activation and Calcium Flux

13(S)-HODE functions as a potent endogenous agonist of the TRPV1 channel, driving rapid intracellular calcium ([Ca2+]i) accumulation. Application of 1 µM 13(S)-HODE evokes a sharp initial rise in [Ca2+]i, leading to downstream mitochondrial depolarization and reactive oxygen species (ROS) production [1].

Evidence DimensionIntracellular Ca2+ mobilization
Target Compound Data1 µM 13(S)-HODE
Comparator Or BaselineVehicle control (baseline Ca2+ levels)
Quantified Difference1 µM 13(S)-HODE triggers a rapid, measurable spike in [Ca2+]i sufficient to induce mitochondrial depolarization.
ConditionsTRPV1-expressing MCF7 cells and bronchial epithelial cells

Validates 13(S)-HODE as a physiologically relevant endogenous TRPV1 trigger for calcium flux assays, replacing non-mammalian exogenous agonists like capsaicin.

Chiral Resolution for Lipidomic Quantification of Oxidative Stress

In targeted lipidomics, distinguishing enzymatic signaling from general oxidative stress requires chiral chromatographic separation. Using enantiopure 13(S)-HODE and 13(R)-HODE standards on a Chiralpak IA column allows researchers to quantify the exact S/R stereospecificity. In nonalcoholic steatohepatitis (NASH) models, this resolution revealed an equivalent R and S chiral distribution, proving the lipid peroxidation was driven by free radicals rather than 15-LOX enzymatic activity [1].

Evidence DimensionChromatographic S/R ratio resolution
Target Compound DataEnantiopure 13(S)-HODE standard
Comparator Or BaselineRacemic (±)-13-HODE mixture
Quantified DifferencePure standards enable exact quantification of 1:1 R/S ratios (free radical) vs. S-dominant ratios (enzymatic), which a racemic standard cannot resolve.
ConditionsChiral LC-MS/MS analysis of human plasma lipid extracts

Procurement of the pure (S)-enantiomer is an absolute prerequisite for calibrating LC-MS/MS instruments to differentiate enzymatic lipoxygenase activity from systemic oxidative stress.

Induction of Airway Epithelial Apoptosis in Asthma Modeling

Extracellular 13(S)-HODE directly induces mitochondrial dysfunction and apoptosis in airway epithelial cells. In murine models, administration of 13(S)-HODE replicates features of severe airway obstruction, lung remodeling, and neutrophilia, which are entirely attenuated by the disruption or inhibition of TRPV1 activity[1].

Evidence DimensionAirway epithelial injury and mitochondrial degradation
Target Compound DataExtracellular 13(S)-HODE administration
Comparator Or BaselineTRPV1-inhibited baseline
Quantified Difference13(S)-HODE induces severe asthma-mimicking features, which are reversed/attenuated upon TRPV1 blockade.
ConditionsMurine allergic airway inflammation models and human bronchial epithelial cells

Provides a specific, procurement-relevant reagent for inducing physiologically relevant severe asthma phenotypes in preclinical respiratory models.

Chiral LC-MS/MS Lipidomic Profiling

Directly downstream of chiral resolution evidence, 13(S)-HODE is the required analytical standard for quantifying 15-LOX-1 enzymatic activity versus free-radical oxidative stress in patient plasma, particularly for metabolic diseases like NASH and NAFLD [1].

Preclinical Asthma and Airway Injury Modeling

Based on its ability to trigger TRPV1-mediated calcium flux and mitochondrial dysfunction, 13(S)-HODE is a targeted endogenous reagent for inducing airway epithelial apoptosis and modeling severe, non-atopic asthma phenotypes in murine models [2].

Endogenous PPARγ Agonist Assays

Because linoleic acid fails to activate PPARγ, 13(S)-HODE is utilized in in vitro transcription factor assays and cell culture models to specifically evaluate 15-LOX-1/PPARγ-dependent cell cycle arrest and apoptosis, particularly in colorectal and breast cancer research [3].

Physical Description

Solid

XLogP3

5.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.23514488 Da

Monoisotopic Mass

296.23514488 Da

Heavy Atom Count

21

UNII

U2DA27TT5J
53CYY2A5PM

Other CAS

29623-28-7
5204-88-6

Metabolism Metabolites

13-hydroxyoctadecadienoic acid has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoyl]oxyoxane-2-carboxylic acid and (2S,3S,4S,5R)-6-[(6S,7E,9Z)-17-carboxyheptadeca-7,9-dien-6-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

13-Hydroxyoctadecadienoic_acid

Use Classification

Fatty Acyls [FA] -> Octadecanoids [FA02] -> Other Octadecanoids [FA0200]

Dates

Last modified: 08-15-2023
1.Buchanan, M.R.,Haas, T.A.,Lagarde, M., et al. 13-Hydroxyoctadecadienoic acid is the vessel wall chemorepellant factor, LOX. The Journal of Biological Chemisty 260, 16056-16059 (1985).

Explore Compound Types